Cas no 83-30-7 (2,4,6-Trihydroxybenzoic acid)

2,4,6-Trihydroxybenzoic acid is a phenolic carboxylic acid characterized by three hydroxyl groups positioned symmetrically on the benzene ring. This structure imparts strong chelating and antioxidant properties, making it useful in analytical chemistry as a ligand for metal ion detection and in organic synthesis as an intermediate. Its high solubility in polar solvents and stability under acidic conditions enhance its applicability in laboratory settings. The compound’s phenolic groups also contribute to its role as a precursor in the synthesis of more complex aromatic derivatives. Its well-defined molecular structure and reactivity profile make it a valuable reagent for research in coordination chemistry and material science.
2,4,6-Trihydroxybenzoic acid structure
2,4,6-Trihydroxybenzoic acid structure
商品名:2,4,6-Trihydroxybenzoic acid
CAS番号:83-30-7
MF:C7H6O5
メガワット:170.119542598724
MDL:MFCD00002453
CID:34284
PubChem ID:66520

2,4,6-Trihydroxybenzoic acid 化学的及び物理的性質

名前と識別子

    • 2,4,6-Trihydroxybenzoic acid
    • Phloroglucinolcarboxylic acid monohydrate
    • 2,4,6-Trichydroxybenzoic acid
    • 2,4,6-Trihydroxybenzene carboxylic acid
    • 2,4,6-trihydroxy-benzoicaci
    • Benzoic acid, 2,4,6-trihydroxy-
    • Phloroglucincarboxylic acid
    • Phloroglucinic acid
    • RARECHEM AL BE 0039
    • 2,4,6-Trihydroxybenz
    • Phloroglucinol carboxylic acid
    • PHLOROGLUCINOL CARBOXYLIC ACID(RG)
    • NSC 36720
    • 2,4,6-Trihydroxybenzenecarboxylicacid
    • Phloroglucinolcarboxylic acid
    • 3NC0UQ5EMR
    • IBHWREHFNDMRPR-UHFFFAOYSA-N
    • 2,4,6-Trihydroxybenzoicacid
    • 2,4,6-Trihydroxy benzoic acid
    • 2,6-Trihydroxybenzoic acid
    • WLN: QVR BQ DQ FQ
    • 2,6-Trihydr
    • 2,4,6-Trihydroxybenzoic acid (ACI)
    • 2,4,6-Trihydroxybenzenecarboxylic acid
    • 4,6-Dihydroxysalicylic acid
    • MDL: MFCD00002453
    • インチ: 1S/C7H6O5/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,8-10H,(H,11,12)
    • InChIKey: IBHWREHFNDMRPR-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C(O)=CC(O)=CC=1O)O
    • BRN: 2212148

計算された属性

  • せいみつぶんしりょう: 170.021523g/mol
  • ひょうめんでんか: 0
  • XLogP3: 1.8
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 5
  • 回転可能化学結合数: 1
  • どういたいしつりょう: 170.021523g/mol
  • 単一同位体質量: 170.021523g/mol
  • 水素結合トポロジー分子極性表面積: 98Ų
  • 重原子数: 12
  • 複雑さ: 169
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • 互変異性体の数: 15
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 自信がない
  • 密度みつど: 1.4663 (rough estimate)
  • ゆうかいてん: ~210 °C (dec.)
  • ふってん: 259.73°C (rough estimate)
  • フラッシュポイント: 225.9°C
  • 屈折率: 1.7300 (estimate)
  • PSA: 97.99000
  • LogP: 0.50160
  • 酸性度係数(pKa): 1.68(at 25℃)
  • ようかいせい: 自信がない

2,4,6-Trihydroxybenzoic acid セキュリティ情報

  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S22-S24/25-S26-S37/39
  • RTECS番号:DH8910000
  • 危険物標識: Xi
  • ちょぞうじょうけん:日陰で乾燥した場所に保管する。密閉容器に保管する。
  • リスク用語:R36/37/38

2,4,6-Trihydroxybenzoic acid 税関データ

  • 税関コード:2918290000
  • 税関データ:

    中国税関コード:

    2918290000

    概要:

    2918290000他のフェノール基を含むが他のオキシ基を含まないカルボン酸および酸無水物酸ハロゲン化アシル過酸化物および過酸素酸およびその誘導体。規制条件:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査

    要約:

    HS:2918290000他のフェノール機能を有するが他の酸素機能を有さないカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体の税金還付率:9.0%監督管理条件:AB(出荷貨物検査証明書、出荷貨物検査証明書)付加価値税:17.0%最恵国関税:6.5% General tariff:30.0%

2,4,6-Trihydroxybenzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
T795065-100g
2,4,6-Trihydroxybenzoic Acid
83-30-7
100g
$ 374.00 2023-09-05
Enamine
EN300-109044-2.5g
2,4,6-trihydroxybenzoic acid
83-30-7 93%
2.5g
$32.0 2023-10-27
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T96270-1g
2,4,6-Trihydroxybenzoic acid
83-30-7
1g
¥59.0 2021-09-07
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD22781-25g
2,4,6-Trihydroxybenzoic acid
83-30-7 95%
25g
¥341.0 2024-04-18
abcr
AB439647-25 g
2,4,6-Trihydroxybenzoic acid, 95%; .
83-30-7 95%
25g
€175.60 2023-04-22
abcr
AB439647-500 g
2,4,6-Trihydroxybenzoic acid, 95%; .
83-30-7 95%
500g
€1,352.30 2023-02-03
Ambeed
A107723-25g
2,4,6-Trihydroxybenzoic acid
83-30-7 95%
25g
$111.0 2024-07-24
Enamine
EN300-109044-0.5g
2,4,6-trihydroxybenzoic acid
83-30-7 93%
0.5g
$21.0 2023-10-27
Chemenu
CM117343-1g
2,4,6-Trihydroxybenzoic acid
83-30-7 95%
1g
$54 2023-02-18
Enamine
EN300-109044-10g
2,4,6-trihydroxybenzoic acid
83-30-7 93%
10g
$61.0 2023-10-27

2,4,6-Trihydroxybenzoic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Potassium bromate ,  Potassium bromide Catalysts: Hydrochloric acid Solvents: Water ;  12 h, rt
リファレンス
Oxidation of aromatic aldehydes with potassium bromate-bromide reagent and an acidic catalyst
Sharma, G. V. R.; et al, Research on Chemical Intermediates, 2013, 39(7), 3251-3254

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Acetic acid ,  Sulfuric acid ,  Chromic acid (H2Cr2O7), compd. with quinoline (1:2) Solvents: Water ;  cooled; 323 K; 24 h, 323 K
リファレンス
Kinetics of the oxidation of salicyclic acids by quinolinium dichromate
Suante, H.; et al, Oxidation Communications, 2005, 28(3), 681-688

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Tetraethylammonium bromide ,  Potassium superoxide Solvents: Dimethylformamide ;  15 min, rt
1.2 15 h, rt
リファレンス
Reactivity pattern of in situ generated tetraethylammoniun superoxide with some flavonoids
Singh, Krishna Nand; et al, Indian Journal of Chemistry, 2007, (9), 1554-1557

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Manganese oxide (MnO2) ;  25 °C
リファレンス
Isothermic adsorption of morin onto the reducible mesoporous manganese oxide materials surface
Ilunga, Ali K.; et al, Applied Catalysis, 2018, 224, 928-939

ごうせいかいろ 5

はんのうじょうけん
1.1 Solvents: 1H-Imidazolium, 3-ethyl-1-methyl-, carbonate (1:1) ;  104 s, 10 bar, 135 °C
リファレンス
Intensified Kolbe-Schmitt synthesis using continuous microreactor processing, reactive ionic liquids and microwave heating
Krtschil, Ulrich; et al, VDI-Berichte, 2008, 2039, 117-124

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Acetic acid ,  Sulfuric acid ,  Chromic acid (H2Cr2O7), compd. with quinoline (1:2) Solvents: Water ;  cooled; 323 K; 24 h, 323 K
2.1 Reagents: Acetic acid ,  Sulfuric acid ,  Chromic acid (H2Cr2O7), compd. with quinoline (1:2) Solvents: Water ;  cooled; 323 K; 24 h, 323 K
リファレンス
Kinetics of the oxidation of salicyclic acids by quinolinium dichromate
Suante, H.; et al, Oxidation Communications, 2005, 28(3), 681-688

ごうせいかいろ 7

はんのうじょうけん
リファレンス
2,46-Trihydroxybenzoic acid manufacture by corynebacterium
, Japan, , ,

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Tetraethylammonium bromide ,  Potassium superoxide Solvents: Dimethylformamide ;  15 min, rt
1.2 18 h, rt
リファレンス
Reactivity pattern of in situ generated tetraethylammoniun superoxide with some flavonoids
Singh, Krishna Nand; et al, Indian Journal of Chemistry, 2007, (9), 1554-1557

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: [[4,4′,4′′,4′′′-[(29H,31H-Phthalocyanine-C,C,C,2-tetrayl-κN29,κN30,κN31,κN32)tet… Solvents: Water ;  25 min, pH 10.5, 25 °C
リファレンス
The investigation of oxidative bleaching performance of peripherally Schiff base substituted tri-nuclear cobalt-phthalocyanine complexes
Sen, Pinar; et al, Inorganica Chimica Acta, 2017, 462, 30-39

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Oxygen
リファレンス
Sensitized photooxygenation of coumarins
Chibber, S. S.; et al, Indian Journal of Chemistry, 1979, (6), 538-9

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Tetraethylammonium bromide ,  Potassium superoxide Solvents: Dimethylformamide ;  15 min, rt
1.2 16.5 h, rt
リファレンス
Reactivity pattern of in situ generated tetraethylammoniun superoxide with some flavonoids
Singh, Krishna Nand; et al, Indian Journal of Chemistry, 2007, (9), 1554-1557

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: Cobalt oxide (Co3O4) ,  Lithium ;  3 min, rt
リファレンス
Effect of alkali and alkaline earth metal dopants on catalytic activity of mesoporous cobalt oxide evaluated using a model reaction
Bingwa, Ndzondelelo; et al, Applied Catalysis, 2018, 555, 189-195

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Resorcinol Solvents: Water ;  465 s, 40 bar, 120 °C
リファレンス
Microreactor processing for the aqueous Kolbe-Schmitt synthesis of hydroquinone and phloroglucinol
Hessel, Volker; et al, Chemical Engineering & Technology, 2007, 30(3), 355-362

ごうせいかいろ 14

はんのうじょうけん
1.1 Solvents: 1-Butyl-3-methylimidazolium hydrogen carbonate ;  104 s, 10 bar, 135 °C
リファレンス
Intensified Kolbe-Schmitt synthesis using continuous microreactor processing, reactive ionic liquids and microwave heating
Krtschil, Ulrich; et al, VDI-Berichte, 2008, 2039, 117-124

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Potassium hydroxide ,  Potassium chloride ,  β-Cyclodextrin Solvents: Water
リファレンス
The influence of the host-guest interaction on the oxidation of natural flavonoid dyes
Ramesova, Sarka; et al, Collection of Czechoslovak Chemical Communications, 2011, 76(12), 1651-1667

2,4,6-Trihydroxybenzoic acid Raw materials

2,4,6-Trihydroxybenzoic acid Preparation Products

2,4,6-Trihydroxybenzoic acid 関連文献

2,4,6-Trihydroxybenzoic acidに関する追加情報

Introduction to 2,4,6-Trihydroxybenzoic acid (CAS No. 83-30-7)

2,4,6-Trihydroxybenzoic acid, with the chemical formula C₇H₆O₄ and CAS number 83-30-7, is a significant compound in the field of organic chemistry and pharmaceutical research. This tricarboxylic acid derivative is characterized by its three hydroxyl groups positioned at the 2nd, 4th, and 6th carbon atoms of the benzene ring. Its unique structural properties make it a valuable intermediate in the synthesis of various pharmacologically active molecules.

The compound is widely recognized for its role in medicinal chemistry due to its ability to participate in multiple hydrogen bonding interactions, which enhances its solubility in polar solvents. This property is particularly advantageous in drug formulation, where bioavailability and solubility are critical factors. Furthermore, the presence of multiple hydroxyl groups allows for diverse chemical modifications, making it a versatile building block for the development of novel therapeutic agents.

In recent years, 2,4,6-trihydroxybenzoic acid has garnered attention in the study of natural product-inspired drug design. Researchers have explored its potential as a precursor in synthesizing analogs of polyphenolic compounds found in plants. These polyphenols are known for their antioxidant and anti-inflammatory properties, which have been extensively studied for their benefits in treating chronic diseases such as cancer and neurodegenerative disorders.

One of the most compelling areas of research involving 2,4,6-trihydroxybenzoic acid is its application in developing metal-organic frameworks (MOFs). MOFs are porous materials composed of metal ions or clusters coordinated with organic ligands. The hydroxyl groups in 2,4,6-trihydroxybenzoic acid act as effective ligands, facilitating the formation of stable and highly selective MOFs. These MOFs have promising applications in gas storage and separation technologies, as well as in catalysis and sensing.

Recent studies have also highlighted the role of 2,4,6-trihydroxybenzoic acid in biomedicine. Its derivatives have been investigated for their antimicrobial properties against resistant bacterial strains. The mechanism behind this activity is attributed to the compound's ability to disrupt bacterial cell membranes by forming hydrogen bonds with lipid bilayers. This discovery opens up new avenues for developing antibiotics that can overcome existing resistance mechanisms.

The synthesis of 2,4,6-trihydroxybenzoic acid typically involves hydrolysis of triglycerides or oxidation processes starting from simpler aromatic compounds like phenol derivatives. Advances in green chemistry have led to more sustainable methods for producing this compound without compromising yield or purity. For instance, enzymatic catalysis has been employed to achieve selective hydroxylations under mild conditions.

In conclusion,2,4,6-trihydroxybenzoic acid (CAS No. 83-30-7) remains a cornerstone in synthetic chemistry and pharmaceutical research due to its structural versatility and functional properties. Its applications span from drug development to advanced materials science, underscoring its importance as a multifaceted compound with broad utility across multiple disciplines.

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